

The Classification of Dimethylmatairesinol: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Dimethylmatairesinol*

Cat. No.: *B1210299*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylmatairesinol, a derivative of the plant lignan matairesinol, is a compound of significant interest in the fields of pharmacology and nutritional science. This technical guide provides a detailed classification of **Dimethylmatairesinol**, encompassing its chemical properties, biological functions, and pharmacological activities. It summarizes key quantitative data, outlines experimental protocols for its study, and visualizes its known signaling pathways to provide a comprehensive resource for researchers and drug development professionals.

Chemical Classification

Dimethylmatairesinol is chemically classified as a lignan, a large group of polyphenolic compounds found in plants.^[1] Specifically, it belongs to the subclass of dibenzylbutyrolactone lignans.^{[2][3]} Its chemical structure is characterized by a central butyrolactone ring with two dibenzyl groups attached. The systematic IUPAC name for **Dimethylmatairesinol** is 3,4-bis[(3,4-dimethoxyphenyl)methyl]oxolan-2-one.^[2]

Table 1: Chemical and Physical Properties of **Dimethylmatairesinol**

Property	Value	Reference
Molecular Formula	C ₂₂ H ₂₆ O ₆	[2]
Molecular Weight	386.44 g/mol	
CAS Number	4773-01-7	
Synonyms	Methylarctigenin	

Biological Classification and Role

In a biological context, **Dimethylmatairesinol** is considered a plant metabolite. Like other plant lignans, it can be metabolized by gut microflora in mammals to produce enterolignans, such as enterodiols and enterolactone, which are thought to have various physiological effects. Due to its interaction with biological systems, it is also classified as a phytoestrogen.

Pharmacological Classification and Bioactivities

Dimethylmatairesinol exhibits a range of pharmacological activities, positioning it as a molecule with potential therapeutic applications. Its classification within a pharmacological framework is based on its observed biological effects.

Anti-inflammatory Agent

Dimethylmatairesinol has demonstrated anti-inflammatory properties. For instance, its precursor, matairesinol, has been shown to reduce the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Anticancer Agent

The compound has shown potential as an anticancer agent. Matairesinol, a closely related lignan, has been reported to be cytotoxic to colon 26 cancer cells with a lethal concentration (LC₅₀) of 9 µg/ml. Further research suggests that matairesinol may exert its antimetastatic potential in prostate cancer by influencing key hub genes such as AKT1, MMP2, MMP9, HIF1A, and MET.

Anti-angiogenic and Anti-osteoporotic Agent

Research has also pointed towards anti-angiogenic and anti-osteoporotic activities. The anti-osteoclastogenic effects of matairesinol are attributed to its ability to suppress the p38/ERK-NFATc1 signaling axis.

Adiponectin Receptor Agonist

Matairesinol has been identified as an agonist of the adiponectin receptor 1 (AdipoR1), suggesting a potential role in metabolic regulation.

Table 2: Summary of Quantitative Biological Data for Matairesinol (precursor to Dimethylmatairesinol)

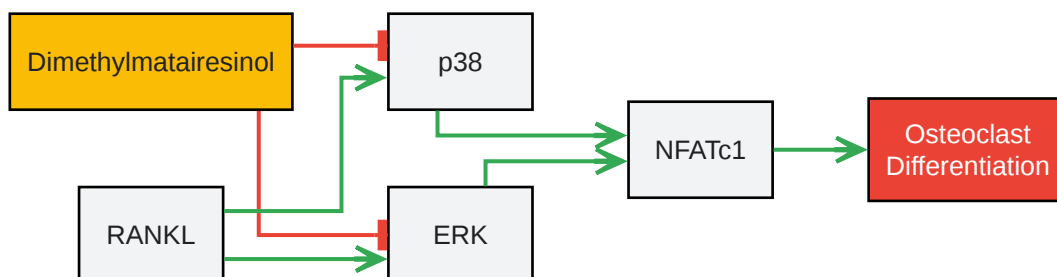
Biological Activity	Model System	Quantitative Measurement	Reference
Cytotoxicity	Colon 26 cancer cells	LC50 = 9 µg/ml	
Neuroprotection	Oxaliplatin-induced neural PC12 cells	Effective at 0.4, 2, and 10 µM	
Lifespan extension	C. elegans	Effective at 100 µM	

Signaling Pathways

Dimethylmatairesinol and its related lignans mediate their biological effects through the modulation of several key signaling pathways.

p38/ERK-NFATc1 Signaling Pathway

In the context of osteoclast differentiation, matairesinol inhibits the RANKL-induced activation of p38 and ERK, which in turn downregulates the expression and activity of the transcription factor NFATc1.

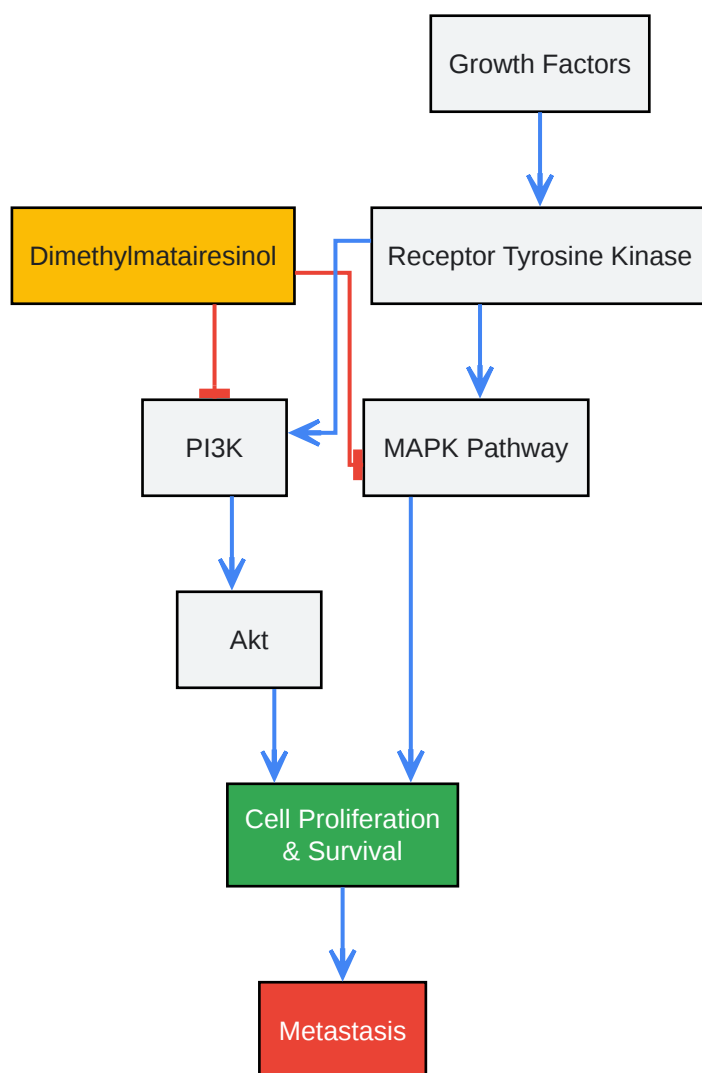


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Inhibition of Osteoclast Differentiation by **Dimethylmatairesinol**.

PI3K-Akt and MAPK Signaling Pathways

Network pharmacology studies on matairesinol in metastatic prostate cancer have highlighted the PI3K-Akt and MAPK signaling pathways as potential therapeutic targets.



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Modulation of PI3K-Akt and MAPK Pathways by **Dimethylmatairesinol**.

Experimental Protocols

Osteoclast Differentiation Assay

Objective: To evaluate the effect of **Dimethylmatairesinol** on osteoclast differentiation.

Methodology:

- Primary bone marrow-derived macrophage cells (BMMs) are harvested from mice.

- BMMs are cultured in the presence of macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor- κ B ligand (RANKL) to induce osteoclast differentiation.
- Cells are treated with varying concentrations of **Dimethylmatairesinol** or vehicle (DMSO).
- After a 4-day incubation period, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.
- TRAP-positive multinucleated cells are counted to quantify osteoclast formation.

Western Blot Analysis for Signaling Proteins

Objective: To determine the effect of **Dimethylmatairesinol** on the activation of signaling proteins.

Methodology:

- BMMs are treated with **Dimethylmatairesinol** for a specified time, followed by stimulation with RANKL.
- Cells are lysed, and total protein is extracted.
- Protein concentration is determined using a BCA protein assay.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of p38 and ERK.
- After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.



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Workflow for Western Blot Analysis.

Biosynthesis

Dimethylmatairesinol is closely related to matairesinol, a central precursor in the biosynthesis of numerous lignans in plants. The biosynthesis of matairesinol begins with the dimerization of two coniferyl alcohol units to form pinoresinol. Pinoresinol is then sequentially reduced to lariciresinol and secoisolariciresinol by pinoresinol/lariciresinol reductase. Finally, secoisolariciresinol is dehydrogenated to matairesinol by secoisolariciresinol dehydrogenase.

Dimethylmatairesinol is the dimethylated form of matairesinol.



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Biosynthetic Pathway of Matairesinol and its relation to **Dimethylmatairesinol**.

Conclusion

Dimethylmatairesinol is a dibenzylbutyrolactone lignan with a diverse range of biological activities that warrant further investigation for its therapeutic potential. Its classification as an anti-inflammatory, anticancer, and anti-osteoporotic agent is supported by its modulation of key signaling pathways, including the p38/ERK-NFATc1 and PI3K-Akt/MAPK pathways. This guide provides a foundational resource for researchers to understand the chemical, biological, and pharmacological classification of **Dimethylmatairesinol** and to design future studies to explore its full potential in drug development.

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